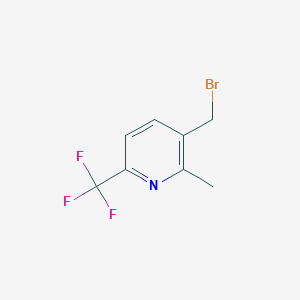

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

Beschreibung

Molecular Geometry and Bonding Patterns

The molecular structure of this compound exhibits a planar pyridine ring system with three distinct substituents positioned at specific carbon atoms. The compound possesses a molecular weight of 254.05 grams per mole, indicating the presence of substantial halogen content that influences its overall chemical behavior. The pyridine nitrogen atom maintains its characteristic sp2 hybridization, contributing to the aromatic stability of the ring system while providing a site for potential coordination chemistry applications.

The bromomethyl group attached at the 3-position extends perpendicular to the pyridine plane, creating a reactive alkyl halide functionality that significantly impacts the compound's chemical reactivity. This substituent introduces significant steric bulk and electronic effects that influence both intramolecular and intermolecular interactions. The carbon-bromine bond length in the bromomethyl group exhibits typical characteristics of primary alkyl bromides, with the bromide serving as an excellent leaving group for nucleophilic substitution reactions.

The trifluoromethyl group at the 6-position represents one of the most electronegative substituents in organic chemistry, dramatically altering the electronic distribution throughout the pyridine ring. The three carbon-fluorine bonds in this group exhibit exceptional strength and contribute to the compound's enhanced metabolic stability and lipophilicity. The methyl group at the 2-position provides a relatively simple alkyl substituent that offers steric protection while maintaining moderate electron-donating characteristics.

The overall molecular geometry demonstrates significant electronic asymmetry, with the electron-withdrawing trifluoromethyl group balanced against the electron-donating methyl group, while the bromomethyl substituent provides reactive functionality. This combination creates a molecule with distinct regions of varying electronic density and reactivity, making it valuable for targeted synthetic applications. The spatial arrangement of these substituents around the pyridine ring establishes specific steric and electronic environments that govern the compound's chemical behavior and potential applications.

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive patterns that enable unambiguous identification and structural confirmation. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information, with proton nuclear magnetic resonance showing characteristic chemical shifts for each substituent group. The bromomethyl protons appear as a singlet around 4.5-4.7 parts per million, reflecting the deshielding effect of the electronegative bromine atom.

The aromatic protons of the pyridine ring exhibit distinct chemical shifts that reflect the electronic influence of the various substituents. The proton at the 4-position appears significantly downfield due to the combined electron-withdrawing effects of both the nitrogen atom and the trifluoromethyl group. The proton at the 5-position shows intermediate chemical shift values, appearing between the highly deshielded 4-position proton and the more shielded aromatic signals typical of substituted pyridines.

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl group, typically appearing as a sharp singlet around -63 parts per million. This chemical shift value aligns with literature values for trifluoromethyl groups attached to pyridine rings and serves as a reliable diagnostic tool for compound identification. The integration pattern confirms the presence of three equivalent fluorine atoms, consistent with the expected molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complex electronic environment within the molecule, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three fluorine atoms. The quaternary carbon bearing the trifluoromethyl group exhibits substantial downfield shift, typically appearing around 123-125 parts per million. The bromomethyl carbon appears at approximately 30-35 parts per million, while the methyl carbon attached to the pyridine ring resonates around 25-30 parts per million.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 254, corresponding to the molecular weight of the compound. The fragmentation pattern shows characteristic loss of bromine (79/81 mass units) and trifluoromethyl groups (69 mass units), providing structural confirmation. The isotope pattern clearly demonstrates the presence of bromine through the characteristic 1:1 doublet separated by two mass units, reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information, though specific crystal structure data for this exact compound remains limited in the current literature. Related trifluoromethylpyridine derivatives have been extensively studied through single-crystal X-ray diffraction, providing valuable insights into the conformational preferences and packing arrangements of this class of compounds.

Comparative crystallographic studies of similar brominated trifluoromethylpyridines reveal that these compounds typically crystallize in common space groups with relatively predictable packing patterns. The presence of the bulky trifluoromethyl group often leads to increased unit cell volumes and reduced packing efficiency compared to non-fluorinated analogs. The bromine atom in the bromomethyl substituent participates in weak halogen bonding interactions that can influence crystal packing arrangements and molecular orientation within the solid state.

Conformational analysis through computational methods suggests that the compound adopts a preferred conformation where the bromomethyl group extends away from the trifluoromethyl substituent to minimize steric repulsion. The rotation around the carbon-carbon bond connecting the bromomethyl group to the pyridine ring is relatively unrestricted, allowing for conformational flexibility that may influence the compound's reactivity and binding properties.

The trifluoromethyl group exhibits restricted rotation due to its substantial steric bulk and the strength of the carbon-carbon bond connecting it to the pyridine ring. This restricted rotation contributes to the compound's conformational rigidity and influences its three-dimensional shape, which can be crucial for applications in medicinal chemistry and molecular recognition processes. The methyl group at the 2-position shows minimal conformational constraints and adopts orientations that minimize unfavorable interactions with neighboring substituents.

Temperature-dependent studies of related compounds indicate that these trifluoromethylpyridine derivatives maintain their structural integrity across wide temperature ranges, reflecting the robustness imparted by the strong carbon-fluorine bonds. The thermal stability observed in crystallographic studies supports the compound's utility in applications requiring elevated temperatures or harsh chemical conditions.

Comparative Analysis with Related Brominated Trifluoromethylpyridines

The structural characteristics of this compound can be effectively understood through comparison with related brominated trifluoromethylpyridine derivatives. Several isomeric and analogous compounds provide valuable reference points for understanding the influence of substituent position and electronic effects on molecular properties.

5-(Bromomethyl)-2-(trifluoromethyl)pyridine represents a closely related isomer where the trifluoromethyl group occupies the 2-position rather than the 6-position, while the bromomethyl group is located at the 5-position instead of the 3-position. This positional isomer exhibits a molecular weight of 240.02 grams per mole, reflecting the absence of the additional methyl group present in the target compound. The different substitution pattern results in altered electronic distribution and modified reactivity patterns, particularly affecting the nucleophilic substitution behavior of the bromomethyl group.

2-(Bromomethyl)-6-(trifluoromethyl)pyridine provides another important structural comparison, featuring the bromomethyl group adjacent to the pyridine nitrogen atom. This positioning creates enhanced electrophilic character in the bromomethyl carbon due to the proximity of the electron-deficient nitrogen atom. The compound exhibits different spectroscopic characteristics, particularly in nuclear magnetic resonance spectroscopy, where the bromomethyl protons show distinct chemical shifts compared to the 3-substituted analog.

| Compound | Molecular Formula | Molecular Weight | Bromomethyl Position | Trifluoromethyl Position | Additional Substituents |

|---|---|---|---|---|---|

| This compound | C8H7BrF3N | 254.05 | 3 | 6 | 2-methyl |

| 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | C7H5BrF3N | 240.02 | 5 | 2 | None |

| 2-(Bromomethyl)-6-(trifluoromethyl)pyridine | C7H5BrF3N | 240.02 | 2 | 6 | None |

| 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine | C8H7BrF3N | 254.05 | 6 | 3 | 2-methyl |

The compound 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine represents a direct positional isomer of the target compound, with the trifluoromethyl and bromomethyl groups exchanging positions. This isomer maintains the same molecular formula and weight but exhibits significantly different chemical properties due to the altered electronic environment. The 3-position of pyridine typically shows different reactivity compared to the 6-position, particularly in electrophilic aromatic substitution reactions and coordination chemistry applications.

Electronic effects analysis reveals that the target compound's substitution pattern creates a unique electronic environment where the electron-withdrawing trifluoromethyl group at the 6-position works in conjunction with the pyridine nitrogen to activate the bromomethyl group toward nucleophilic attack. This electronic activation differs from isomers where the trifluoromethyl group occupies other positions, resulting in distinct reactivity profiles and potential applications. The presence of the methyl group at the 2-position in the target compound provides additional steric bulk and modest electron donation that further modifies the overall electronic characteristics compared to unmethylated analogs.

Eigenschaften

IUPAC Name |

3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBILXBRMQFSGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733151 | |

| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917396-30-6 | |

| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917396-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Biologische Aktivität

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₈H₇BrF₃N

- Molecular Weight : Approximately 236.05 g/mol

- Structural Characteristics : The compound features a bromomethyl group and a trifluoromethyl group, which contribute to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various routes, often involving the bromination of pyridine derivatives followed by functionalization. Notable methods include:

- Bromination of Pyridine : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.

- Functional Group Modifications : Subsequent reactions may involve nucleophilic substitutions to introduce the trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyridine have shown minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL against various bacterial strains, suggesting that this compound may possess comparable activity due to its structural similarities .

Anticancer Activity

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine-based compounds. The following table summarizes key findings from various studies on related compounds:

| Compound Name | IC50 (μM) | Biological Activity | Structural Features |

|---|---|---|---|

| 3-Bromomethyl-2-methyl-6-trifluoromethylpyridine | TBD | Antibacterial, Anticancer | Bromomethyl & Trifluoromethyl groups |

| 2-Bromo-6-methylpyridine | 5.0 | Antibacterial | Bromine at position 2 |

| Pyrazolo[3,4-b]pyridines | <10 | Anticancer | Various substitutions at N1, C3, C4 |

Case Studies

- Antitubercular Activity : A study focusing on pyridine derivatives revealed that compounds with similar structural motifs exhibited promising antitubercular activity with MIC values as low as 0.006 μg/mL against Mycobacterium tuberculosis . This suggests that further exploration into the derivatives of this compound could yield effective treatments for tuberculosis.

- Cytotoxicity Against Cancer Cell Lines : In a comparative study, derivatives were tested against multiple cancer cell lines, showing that modifications at the C6 position significantly enhanced cytotoxicity. The introduction of a trifluoromethyl group was particularly noted for improving activity against resistant strains .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Table 1: Structural Analogs of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

Key Observations :

- Positional Isomerism : The relocation of the bromomethyl group (e.g., from position 3 to 5 in 5-(bromomethyl)-2-(trifluoromethyl)pyridine) alters steric and electronic properties, impacting reactivity in cross-coupling reactions .

- Functional Group Variation : The addition of an amine (e.g., 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine) introduces hydrogen-bonding capabilities, which may improve solubility and pharmacological activity .

Pharmacologically Active Analogs

Table 2: mGluR5 Antagonists and Neuroprotective Agents

Key Observations :

- Functional Group Impact : While this compound lacks the extended aromatic systems seen in SIB-1893 or MPEP, its bromomethyl group provides a reactive site for further derivatization, enabling the synthesis of targeted mGluR5 modulators .

- Neuroprotective Potential: Unlike MTEP, which shows delayed efficacy, bromomethyl-substituted pyridines may require structural optimization to achieve similar pharmacological profiles .

Key Observations :

- Safety Profile: Limited hazard data are available for this compound, whereas analogs like 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine carry explicit warnings for skin/eye irritation and respiratory toxicity .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound generally involves:

- Starting from 2-methyl-6-(trifluoromethyl)pyridine or its bromo-substituted analogs.

- Lithiation at the 3-position using strong bases such as lithium diisopropylamide (LDA) or lithium diisopropylamine generated in situ.

- Subsequent electrophilic substitution at the 3-position to introduce the bromomethyl group.

This approach leverages the regioselectivity of lithiation at low temperatures under inert atmosphere, followed by quenching with appropriate electrophiles.

Detailed Method from Patent Literature

A comprehensive method is described in a Chinese patent (CN104447519B), which outlines a multistep preparation starting from 2-bromo-6-(trifluoromethyl)pyridine :

Step 1: Formation of 3-lithium intermediate

Under nitrogen atmosphere, 2-bromo-6-(trifluoromethyl)pyridine is treated with lithium diisopropylamide (LDA) generated by reacting diisopropylamine with n-butyllithium in tetrahydrofuran (THF) at very low temperatures (-90°C). This step selectively lithiate the 3-position of the pyridine ring.

Step 2: Electrophilic quenching

The 3-lithium intermediate is reacted with various electrophiles such as trimethyl borate, ethyl formate, or carbon dioxide to yield different 3-substituted derivatives including boronic acid, carboxaldehyde, and carboxylic acid derivatives.

Step 3: Conversion to bromomethyl derivative

Specifically, the 3-lithium intermediate can be quenched with bromomethyl electrophiles (e.g., bromomethyl halides) to afford the 3-(bromomethyl) substituted product.

Step 4: Purification

After reaction completion, the mixture is acidified to pH 3-4 with dilute hydrochloric acid, extracted with organic solvents (ethyl acetate), dried, concentrated, and purified by recrystallization or chromatography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation | Diisopropylamine + n-butyllithium in THF | -90°C | - | Under nitrogen, slow addition |

| Electrophilic quenching | Trimethyl borate / Ethyl formate / CO2 | -90°C to RT | 90-92 | Produces boronic acid, aldehyde, acid |

| Bromomethylation | Bromomethyl halide (e.g., bromomethyl chloride) | Low temperature | Not specified | Requires controlled addition |

| Work-up and purification | Acidification, extraction, drying, concentration | Room temperature | - | Purity >98% by HPLC reported |

The patent reports a 92% yield for the boronic acid intermediate, indicating high efficiency of lithiation and electrophilic substitution steps.

Alternative Synthetic Routes

Other literature sources discuss alternative approaches to trifluoromethylated pyridine derivatives, which may be adapted for this compound:

Halogen exchange and direct trifluoromethylation : Starting from chloromethylpyridine derivatives, fluorination and trifluoromethylation can be performed using catalytic vapor-phase reactors or trifluoromethyl copper reagents, though these methods are less direct for the bromomethyl derivative.

Construction of pyridine ring from trifluoromethyl-containing building blocks : This convergent synthesis builds the pyridine ring with the trifluoromethyl group pre-installed, followed by functionalization at the 3-position.

Reduction of carboxaldehyde intermediates : The 3-(bromomethyl) group can also be accessed via reduction of 3-(formyl) derivatives using sodium borohydride in organic solvents, converting aldehyde to hydroxymethyl, which can then be brominated.

Summary of Key Research Findings

| Aspect | Findings |

|---|---|

| Regioselective lithiation | Achieved at -90°C using LDA under nitrogen atmosphere, selective for 3-position on pyridine |

| Electrophiles for substitution | Trimethyl borate, ethyl formate, CO2, and bromomethyl halides employed successfully |

| Reaction medium | Tetrahydrofuran (THF) is preferred solvent due to stability at low temperatures |

| Purification | Acid-base extraction and recrystallization yield high purity products (>98% by HPLC) |

| Yield | High yields (~90%) for boronic acid and aldehyde intermediates |

| Scalability | The method is suitable for commercial scale production due to stable intermediates and mild conditions |

Q & A

Q. Q1. What are the key synthetic routes for preparing 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example:

- Step 1: Methylation at the 2-position and trifluoromethylation at the 6-position via directed ortho-metalation or cross-coupling reactions .

- Step 2: Bromination at the 3-position using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN, 60–80°C) .

Key Variables:

- Solvent: DMF or DCM for bromination; polar aprotic solvents enhance reactivity.

- Temperature: Higher temperatures (≥70°C) improve radical initiation but may lead to side reactions.

- Purification: Column chromatography (hexane/ethyl acetate) is critical due to competing byproducts like di-brominated analogs .

Q. Q2. How can researchers distinguish between positional isomers (e.g., 2- vs. 3-bromomethyl derivatives) during characterization?

Answer:

- NMR Analysis:

- 1H NMR: The bromomethyl group (δ ~4.3–4.6 ppm) shows coupling with adjacent protons. For 3-bromomethyl derivatives, splitting patterns differ due to proximity to the methyl group (e.g., triplet vs. doublet in 2-substituted analogs) .

- 13C NMR: The trifluoromethyl carbon (δ ~120–125 ppm, q, J = 35–40 Hz) and bromomethyl carbon (δ ~30–35 ppm) aid in assignment .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (C8H7BrF3N), distinguishing it from isomers (e.g., 2-bromomethyl: C7H5BrF3N) .

Advanced Research Questions

Q. Q3. How does the trifluoromethyl group influence the reactivity of the bromomethyl moiety in nucleophilic substitution reactions?

Answer: The electron-withdrawing trifluoromethyl group:

- Enhances Electrophilicity: Stabilizes transition states in SN2 reactions, accelerating substitution at the bromomethyl site .

- Directs Reactivity: Para/ortho effects on the pyridine ring favor attack at the 3-position.

Case Study:

- Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with arylboronic acids proceeds efficiently (yield: 70–80%) due to enhanced electrophilicity .

- Displacement with Amines: Primary amines (e.g., benzylamine) react under mild conditions (K2CO3, DMF, 50°C), while sterically hindered amines require elevated temperatures .

Q. Q4. What computational methods are used to predict the biological activity of derivatives of this compound?

Answer:

- Molecular Docking: Targets like kinase inhibitors (e.g., EGFR) are modeled using AutoDock Vina. The trifluoromethyl group enhances hydrophobic interactions in binding pockets .

- QSAR Studies: Hammett constants (σ) for the trifluoromethyl group correlate with IC50 values in cytotoxicity assays .

- DFT Calculations: Electron density maps reveal charge distribution at the bromomethyl site, predicting sites of metabolic oxidation .

Example:

- Predicted LogP: 2.8 (experimental: 2.7 ± 0.1), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC50 vs. EC50) require standardization .

- Metabolic Stability: Liver microsome studies (e.g., human vs. rodent) explain species-specific discrepancies.

- Impurity Analysis: HPLC-MS identifies byproducts (e.g., de-brominated analogs) that may skew bioactivity results .

Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (bromomethyl group is a lachrymator) .

- Ventilation: Use fume hoods; avoid inhalation (evidenced by SDS Section 4) .

- Storage: Airtight containers under argon at RT; moisture induces hydrolysis to methanol derivatives .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Emerging Research Directions

Q. Q7. What strategies optimize regioselectivity in further functionalization of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.